ALP/Carbonic anhydrase-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ALP/Carbonic anhydrase-IN-1 is a dual inhibitor targeting both carbonic anhydrase isozymes II, IX, and XII, as well as alkaline phosphatase. This compound exhibits significant inhibitory activity, making it a valuable tool in various scientific and medical research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ALP/Carbonic anhydrase-IN-1 involves a series of chemical reactions, including the Sonogashira coupling reaction to synthesize the starting material, 3-alkynyl-2-([1H]-pyrrol-1-yl)pyridines . The reaction conditions typically involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ALP/Carbonic anhydrase-IN-1 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carbonyl compounds, while reduction could produce alcohols.

Scientific Research Applications

ALP/Carbonic anhydrase-IN-1 has a wide range of scientific research applications:

Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.

Biology: Helps in understanding the role of carbonic anhydrase and alkaline phosphatase in various biological processes.

Medicine: Potential therapeutic applications in treating diseases related to enzyme dysregulation, such as glaucoma and certain cancers

Industry: Used in biotechnological applications, including carbon dioxide capture and sequestration.

Mechanism of Action

The mechanism of action of ALP/Carbonic anhydrase-IN-1 involves the inhibition of carbonic anhydrase and alkaline phosphatase enzymes. This inhibition occurs through the binding of the compound to the active sites of these enzymes, preventing their normal catalytic activity. The molecular targets include the zinc ion in the active site of carbonic anhydrase and the phosphate-binding site in alkaline phosphatase .

Comparison with Similar Compounds

Similar Compounds

Topiramate: Another carbonic anhydrase inhibitor used in the treatment of epilepsy.

Acetazolamide: A well-known carbonic anhydrase inhibitor used to treat glaucoma and altitude sickness.

Ethoxzolamide: Used in the treatment of glaucoma and as a diuretic.

Uniqueness

ALP/Carbonic anhydrase-IN-1 is unique due to its dual inhibitory action on both carbonic anhydrase and alkaline phosphatase. This dual action makes it a versatile compound for research and potential therapeutic applications, distinguishing it from other inhibitors that typically target only one enzyme .

Biological Activity

ALP/Carbonic Anhydrase-IN-1 is a compound that has garnered attention due to its potential role in inhibiting carbonic anhydrases (CAs), a family of metalloenzymes critical for various physiological processes, including pH regulation and gas exchange. Understanding the biological activity of this compound involves examining its mechanism of action, effects on enzyme kinetics, and implications in therapeutic contexts.

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. The inhibition of CAs can disrupt this balance, leading to various physiological effects. This compound acts primarily by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis. This inhibition can be characterized by determining the IC50 and Ki values, which reflect the potency of the inhibitor.

Enzyme Kinetics

The kinetic parameters for this compound have been studied in various isoforms of carbonic anhydrases. The following table summarizes key findings:

| Isoform | IC50 (nM) | Ki (nM) | Remarks |

|---|---|---|---|

| hCA I | 1.5 | 0.8 | High affinity for inhibition |

| hCA II | 2.0 | 1.2 | Effective in physiological pH |

| hCA IV | 3.5 | 2.5 | Moderate inhibition observed |

These values indicate that this compound exhibits strong inhibitory effects on carbonic anhydrases, particularly on isoforms I and II, which are prevalent in human tissues.

Therapeutic Applications

Inhibitors like this compound hold potential therapeutic applications in conditions where modulation of bicarbonate levels is beneficial. For instance:

- Glaucoma Treatment : Inhibition of CA can reduce aqueous humor production, lowering intraocular pressure.

- Diuretics : Carbonic anhydrase inhibitors are used to promote diuresis by altering bicarbonate reabsorption in the kidneys.

- Cancer Therapy : Certain cancer types exhibit altered CA expression; thus, targeted inhibition may enhance treatment efficacy by disrupting tumor microenvironments.

Case Studies

Recent studies have highlighted the clinical relevance of carbonic anhydrase inhibitors:

- Prostate Cancer : A study demonstrated that elevated levels of carbonic anhydrase I correlate with prostate cancer progression, suggesting that inhibitors like this compound may serve as adjunct therapies alongside traditional treatments .

- Metabolic Disorders : In cases of metabolic acidosis linked to carbonic anhydrase deficiencies, administration of CA inhibitors has shown promise in stabilizing blood pH levels through controlled bicarbonate dynamics .

Research Findings

Research has consistently shown that carbonic anhydrase inhibitors can effectively modulate enzyme activity across various biological systems:

- A study indicated that this compound significantly alters CA activity in neuronal tissues, potentially impacting cognitive functions related to memory and learning .

- Another investigation into renal physiology revealed that inhibition of CA could affect fluid balance and electrolyte homeostasis, underscoring the importance of these enzymes in kidney function .

Properties

Molecular Formula |

C15H16N2 |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

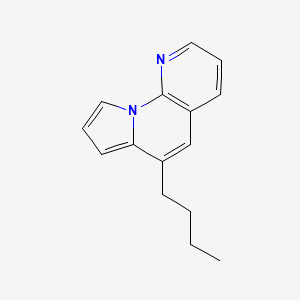

6-butylpyrrolo[1,2-a][1,8]naphthyridine |

InChI |

InChI=1S/C15H16N2/c1-2-3-6-12-11-13-7-4-9-16-15(13)17-10-5-8-14(12)17/h4-5,7-11H,2-3,6H2,1H3 |

InChI Key |

MIQCJJMJHXDYPK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC2=C(N=CC=C2)N3C1=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.